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Introduction

SMT112 (also known as ivonescimab and AK112) is a first-in-class, tetravalent bispecific
antibody engineered to simultaneously target two key pathways in cancer progression: the
programmed cell death protein 1 (PD-1) immune checkpoint and the vascular endothelial
growth factor (VEGF) angiogenesis pathway. Developed by Akeso Biopharma, SMT112's
unique molecular design facilitates a cooperative binding mechanism, leading to enhanced
target engagement in the tumor microenvironment (TME), where both PD-1 and VEGF are
often co-expressed at high levels. This guide provides a comprehensive overview of the target
binding affinity and kinetics of SMT112, based on currently available preclinical data.

Core Mechanism: Cooperative Binding

SMT112 exhibits a novel cooperative binding mechanism. Its binding affinity to one of its
targets is significantly increased in the presence of the other. This property is crucial to its
proposed mechanism of action, potentially leading to greater potency and specificity for the
tumor microenvironment over healthy tissues.

Press releases and conference abstracts have consistently reported a significant increase in
binding affinity due to this cooperative effect. Specifically, the binding affinity of SMT112 to PD-
1 is enhanced by over 10 to 18-fold in the presence of VEGF.[1][2] Conversely, the presence of
PD-1 increases the binding affinity of SMT112 to VEGF by more than 4-fold.[2]
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Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity and
kinetics of SMT112 to its targets, human PD-1 and human VEGF-A.

Table 1: Binding Affinity (Kd) of SMT112 to its Targets

. Dissociation
Target Condition Method Source
Constant (Kd)

Not explicitly

PD-1 - Not specified -
stated
Not explicitly N

VEGFA - Not specified -
stated

2.37 nM (first

PD.1 In the presence PD-1 molecule) Mass Alliegro et al.,
of VEGF 2.36 nM (second Photometry 2025 (bioRxiv)
PD-1 molecule)
0.08 nM (2:2 Mass Alliegro et al.,
VEGF - o
complex) Photometry 2025 (bioRxiv)

Table 2: Half-maximal Effective Concentration (EC50) of SMT112 Binding

Target EC50 Method Source
PD-1 0.06 nM Not specified Zhong T, et al., 2022
VEGFA 0.036 nM Not specified Zhong T, et al., 2022

Note: Specific kon (association rate) and koff (dissociation rate) values for these interactions
are not yet publicly available in the reviewed literature.

Signaling Pathways and Mechanism of Action

SMT112 is designed to simultaneously inhibit two distinct signaling pathways that are critical for
tumor growth and immune evasion.
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Figure 1: SMT112 dual-targeting mechanism of action.

Experimental Protocols

Detailed experimental protocols for the binding and kinetic analyses of SMT112 are not
extensively published. However, based on the cited methodologies, the following sections

outline the likely procedures for the key experiments.
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Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding Affinity

ELISA is a common method to assess the binding activity of an antibody to its target antigen.

Principle: An antigen (PD-1 or VEGF) is immobilized on a plate. SMT112 at varying
concentrations is added and allowed to bind. A secondary antibody conjugated to an enzyme is
then used to detect the bound SMT112, and a substrate is added to produce a measurable
signal that is proportional to the amount of bound antibody.

Hypothetical Protocol:

¢ Coating: Recombinant human PD-1 or VEGF-A protein is diluted in a coating buffer (e.g.,
PBS, pH 7.4) and incubated in a 96-well plate overnight at 4°C.

e Washing: The plate is washed multiple times with a wash buffer (e.g., PBS with 0.05%
Tween-20) to remove unbound antigen.

» Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated for
1-2 hours at room temperature to prevent non-specific binding.

e Washing: The plate is washed as described above.

e Antibody Incubation: A serial dilution of SMT112 is prepared and added to the wells. The
plate is incubated for 1-2 hours at room temperature.

e Washing: The plate is washed to remove unbound SMT112.

e Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-
human IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

» Washing: The plate is washed to remove the unbound secondary antibody.

o Detection: A substrate solution (e.g., TMB) is added, and the reaction is allowed to develop.
The reaction is stopped with a stop solution (e.g., H2S04).

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a
plate reader. The EC50 value is determined by fitting the data to a sigmoidal dose-response

curve.

Bio-Layer Interferometry (BLI) for Binding Kinetics

BLI (often performed on an Octet system) is used to measure real-time binding kinetics (kon
and koff) and to determine the dissociation constant (Kd).

Principle: A biosensor tip is coated with one of the interacting molecules (ligand). The tip is then
dipped into a solution containing the other molecule (analyte). The binding of the analyte to the
ligand causes a change in the interference pattern of light reflected from the biosensor tip,
which is measured in real-time.

Hypothetical Protocol for Cooperative Binding Analysis:

e Immobilization: Recombinant human PD-1 is immobilized on an appropriate biosensor (e.g.,
an amine-reactive or streptavidin-coated biosensor if the protein is biotinylated).

» Baseline: The biosensor is dipped into a running buffer to establish a stable baseline.

o Association in the Absence of VEGF: The biosensor is moved into wells containing various
concentrations of SMT112 to measure the association rate.

» Dissociation: The biosensor is moved back into the running buffer to measure the
dissociation rate.

o Regeneration: The biosensor is regenerated to remove the bound SMT112.

e Association in the Presence of VEGF: SMT112 is pre-incubated with a saturating
concentration of VEGF. The biosensor is then moved into wells containing various
concentrations of the SMT112-VEGF complex to measure the association rate to
immobilized PD-1.

o Dissociation: The biosensor is moved into the running buffer to measure the dissociation of
the SMT112-VEGF complex from PD-1.
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» Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to
calculate kon, koff, and Kd for both conditions. A similar experimental setup would be used to
assess the binding of SMT112 to VEGF in the presence and absence of PD-1.

Experimental Steps

1. Immobilize PD-1 on Biosensor

'

2. Establish Baseline in Buffer

'

3. Association with SMT112 +/- VEGF

'

4. Dissociation in Buffer

'

5. Data Analysis (kon, koff, Kd)
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Figure 2: General workflow for a BLI experiment.

Size-Exclusion Chromatography with High-Performance
Liquid Chromatography (SEC-HPLC) for Complex
Formation

SEC-HPLC is used to separate molecules based on their size and can confirm the formation of
complexes between SMT112 and its targets.
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Principle: A mixture of molecules is passed through a column packed with porous beads.
Larger molecules that cannot enter the pores elute first, while smaller molecules that can enter
the pores have a longer path and elute later.

Hypothetical Protocol:

Sample Preparation: SMT112 is incubated with or without an excess of VEGF-A.

e Instrumentation: An HPLC system equipped with a size-exclusion column and a UV detector
is used.

* Mobile Phase: An appropriate buffer, such as phosphate-buffered saline, is run through the
system at a constant flow rate.

« Injection: A defined volume of the prepared sample is injected into the system.

o Elution and Detection: The elution of proteins is monitored by UV absorbance (typically at
280 nm). The retention time of the peaks is recorded.

e Analysis: The formation of a higher molecular weight complex of SMT112 and VEGF will
result in a shift to an earlier retention time compared to SMT112 or VEGF alone.

Experimental Steps

1. Incubate SMT112 ~— 2. Inject sample ~— 3. Elute with 4. Detect with » | 5.Analyze chromatogram
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Figure 3: General workflow for an SEC-HPLC experiment.

Conclusion

SMT112 demonstrates a sophisticated and clinically promising binding profile. Its key feature is
the cooperative binding to its dual targets, PD-1 and VEGF, which results in a significant
increase in binding affinity in an environment where both targets are present, such as the tumor
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microenvironment. The available quantitative data, although still emerging, supports a high-
affinity interaction with both targets, particularly in the cooperative binding context. The
experimental methodologies employed are standard in antibody characterization, providing a
solid foundation for the understanding of SMT112's mechanism of action. Further publication of
detailed kinetic data will provide a more complete picture of the binding dynamics of this novel
bispecific antibody.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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